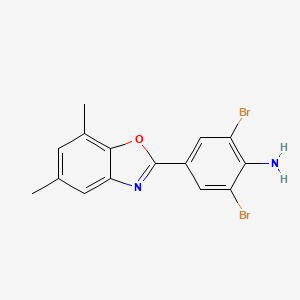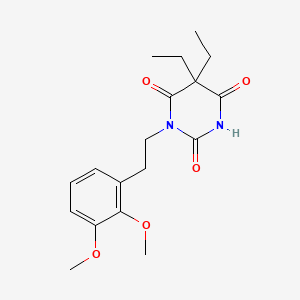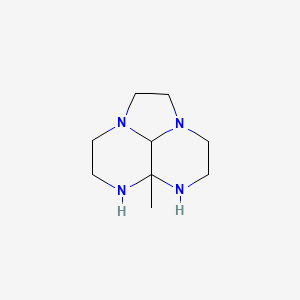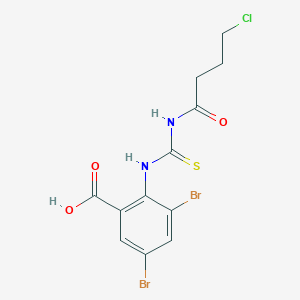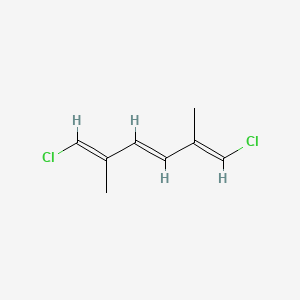
2,5-Dimethyl-1,6-dichloro-1,3,5-hexatriene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dimethyl-1,6-dichloro-1,3,5-hexatriene is an organic compound with the molecular formula C8H10Cl2 It is characterized by the presence of two methyl groups and two chlorine atoms attached to a hexatriene backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethyl-1,6-dichloro-1,3,5-hexatriene typically involves the chlorination of 2,5-dimethyl-1,3,5-hexatriene. This reaction can be carried out using chlorine gas in the presence of a suitable solvent under controlled temperature conditions to ensure selective chlorination at the desired positions .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale chlorination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 2,5-Dimethyl-1,6-dichloro-1,3,5-hexatriene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as hydroxide ions or amines, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reduction of the compound can lead to the formation of the corresponding alkanes or alkenes using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles like NaOH or NH3 in aqueous or alcoholic solutions.
Oxidation: H2O2, KMnO4 in acidic or basic media.
Reduction: LiAlH4 in anhydrous ether or THF.
Major Products:
Substitution: Formation of 2,5-dimethyl-1,6-dihydroxy-1,3,5-hexatriene or 2,5-dimethyl-1,6-diamino-1,3,5-hexatriene.
Oxidation: Formation of epoxides or diols.
Reduction: Formation of 2,5-dimethyl-1,3,5-hexane or 2,5-dimethyl-1,3,5-hexene.
Applications De Recherche Scientifique
2,5-Dimethyl-1,6-dichloro-1,3,5-hexatriene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2,5-Dimethyl-1,6-dichloro-1,3,5-hexatriene involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules or other organic compounds. This interaction can lead to the formation of covalent bonds, altering the structure and function of the target molecules.
Comparaison Avec Des Composés Similaires
1,6-Diphenyl-1,3,5-hexatriene: A compound with similar structural features but with phenyl groups instead of methyl and chlorine atoms.
2,5-Dimethyl-1,3,5-hexatriene: A compound with a similar backbone but without the chlorine atoms.
Uniqueness: 2,5-Dimethyl-1,6-dichloro-1,3,5-hexatriene is unique due to the presence of both methyl and chlorine substituents, which impart distinct chemical reactivity and properties compared to its analogs. The chlorine atoms make it more reactive towards nucleophilic substitution and other electrophilic reactions, while the methyl groups provide steric hindrance and influence the overall stability of the compound.
Propriétés
Numéro CAS |
83682-54-6 |
|---|---|
Formule moléculaire |
C8H10Cl2 |
Poids moléculaire |
177.07 g/mol |
Nom IUPAC |
(1E,3E,5E)-1,6-dichloro-2,5-dimethylhexa-1,3,5-triene |
InChI |
InChI=1S/C8H10Cl2/c1-7(5-9)3-4-8(2)6-10/h3-6H,1-2H3/b4-3+,7-5+,8-6+ |
Clé InChI |
NVQKJHAZAGIHHD-OKWWDJPNSA-N |
SMILES isomérique |
C/C(=C\Cl)/C=C/C(=C/Cl)/C |
SMILES canonique |
CC(=CCl)C=CC(=CCl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


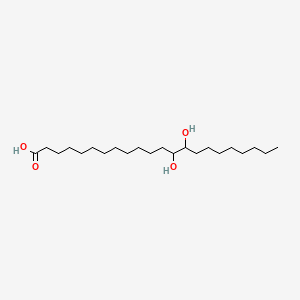
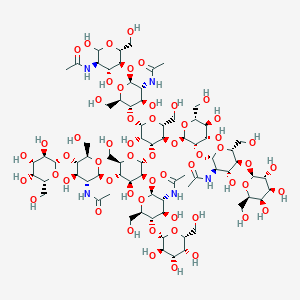
![1H-Pyrrolo[1,2-a]benzimidazole,2,3-dihydro-,4-oxide(8CI,9CI)](/img/structure/B13796592.png)


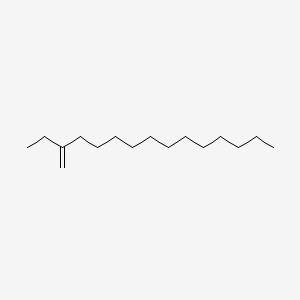
![3-[[amino(methyl)amino]methyl]-4-bromophenol;benzenesulfonic acid;oxalic acid](/img/structure/B13796607.png)
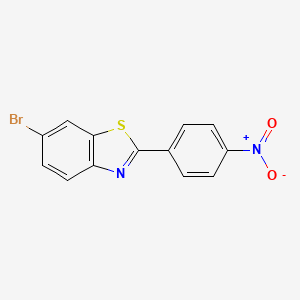
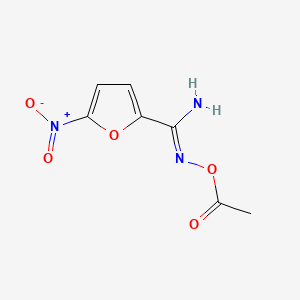
![Trimethylsilyl ((trimethylsilyl)(4-[(trimethylsilyl)oxy]benzoyl)amino)acetate](/img/structure/B13796622.png)
